molecular formula C12H19FO2Si B8034124 5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Cat. No.: B8034124
M. Wt: 242.36 g/mol
InChI Key: CNVNEFXWUKUINN-UHFFFAOYSA-N
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Description

5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol (CAS 113984-74-0) is a fluorinated phenol derivative featuring a tert-butyldimethylsilyl (TBDMS) ether protective group at the 5-position and a fluorine atom at the 2-position of the phenolic ring. The TBDMS group is widely utilized in organic synthesis to protect hydroxyl groups due to its stability under acidic and basic conditions, enabling selective reactivity in multi-step reactions . This compound is particularly relevant in pharmaceutical and agrochemical research, where fluorinated intermediates are critical for modulating bioavailability and metabolic stability .

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FO2Si/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVNEFXWUKUINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol typically involves the protection of the hydroxyl group of 2-fluorophenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:

2-Fluorophenol+TBDMSClBaseThis compound\text{2-Fluorophenol} + \text{TBDMSCl} \xrightarrow{\text{Base}} \text{this compound} 2-Fluorophenol+TBDMSClBase​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants.

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The TBDMS group can be selectively oxidized using reagents like PhIO or PhI(OAc)2 in the presence of catalytic amounts of metal triflates and TEMPO.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The fluorine atom in the phenol ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PhIO, PhI(OAc)2, metal triflates, TEMPO, THF, acetonitrile.

    Reduction: Various reducing agents depending on the desired product.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silyl ethers, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The TBDMS group can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol and its analogs:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Applications
This compound 113984-74-0 C₁₂H₁₉FO₂Si TBDMS-O-5, F-2 242.36 Pharmaceutical intermediates, protecting groups
3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol 186584-62-3 C₁₂H₁₉FO₂Si TBDMS-O-3, F-2 242.36 Steric hindrance studies, regioselective synthesis
3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol 1881329-11-8 C₁₂H₁₉FO₂Si TBDMS-O-3, F-4 242.36 Electronic effect analysis, nucleophilic substitution
5-{2-[(tert-Butyldimethylsilyl)oxy]ethyl}-2-chlorobenzaldehyde 1911653-47-8 C₁₅H₂₃ClO₂Si TBDMS-O-CH₂CH₂-5, Cl-2, CHO-1 298.88 Aldehyde-based cross-coupling, Schiff base formation
4-(Benzyloxy)-3,5-difluorophenol N/A C₁₃H₁₀F₂O₂ Bn-O-4, F-3,5 248.21 Antibacterial agent precursors, dual-fluorination models

Detailed Comparative Analysis

Electronic and Steric Effects

  • Fluorine Position: The 2-fluorine in the target compound (CAS 113984-74-0) induces a strong electron-withdrawing effect, increasing the acidity of the phenolic -OH group compared to non-fluorinated analogs. In contrast, 3-[(TBDMS)oxy]-4-fluorophenol (CAS 1881329-11-8) exhibits a para-fluorine, which reduces steric strain but may diminish electronic activation for subsequent reactions .
  • TBDMS Group Placement : Shifting the TBDMS group from the 5-position (target compound) to the 3-position (CAS 186584-62-3) alters steric accessibility. For example, the 3-TBDMS derivative may hinder electrophilic aromatic substitution at the ortho position due to bulkier proximal groups .

Industrial and Research Relevance

  • Pharmaceutical Utility : The target compound’s fluorine and TBDMS groups are leveraged in kinase inhibitor syntheses, where fluorine enhances target binding and the TBDMS group streamlines intermediate purification .
  • Supplier Availability: The benzaldehyde derivative (CAS 1911653-47-8) is supplied by multiple vendors (4 suppliers), indicating its broader industrial adoption compared to niche fluorophenol analogs .

Biological Activity

5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol (commonly referred to as TBDMSO-2-FP) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of TBDMSO-2-FP, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

TBDMSO-2-FP is characterized by the presence of a fluorine atom on the phenolic ring and a tert-butyldimethylsilyl (TBDMS) group, which enhances its lipophilicity and stability. The chemical formula is C12H17FOSiC_{12}H_{17}FOSi, with a molecular weight of approximately 232.35 g/mol. The presence of the TBDMS group can influence the compound's solubility and reactivity, making it an interesting candidate for drug development.

Table 1: Structural Features of TBDMSO-2-FP

FeatureDescription
Chemical FormulaC12H17FOSiC_{12}H_{17}FOSi
Molecular Weight232.35 g/mol
Functional GroupsHydroxy, Fluoro, Silyl
LipophilicityEnhanced due to TBDMS group

Anticancer Activity

Research indicates that compounds with similar structural motifs to TBDMSO-2-FP exhibit significant anticancer properties. For instance, derivatives with phenolic groups have been shown to interact with estrogen receptors, potentially leading to anticancer effects in hormone-sensitive cancers such as breast cancer .

In a study evaluating various phenolic compounds, it was found that modifications on the phenolic ring can significantly alter their biological activity. The presence of electron-withdrawing groups like fluorine can enhance the potency of these compounds against cancer cell lines .

The biological activity of TBDMSO-2-FP may involve several mechanisms:

  • Estrogen Receptor Modulation : Compounds similar to TBDMSO-2-FP have been reported to act as selective estrogen receptor modulators (SERMs), influencing cell proliferation and apoptosis in estrogen-dependent cancers .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that phenolic compounds can induce oxidative stress in cancer cells, leading to apoptosis .
  • Inhibition of Enzymatic Activity : The compound may also inhibit certain enzymes involved in cancer progression, such as cyclooxygenases (COX), which are implicated in inflammation and tumor growth .

Case Studies

Several studies have explored the biological effects of TBDMSO-2-FP and related compounds:

  • Study on Antitumor Efficacy : A recent investigation demonstrated that derivatives of phenolic compounds exhibited cytotoxic effects against MCF-7 breast cancer cells, with IC50 values ranging from 5 µM to 25 µM depending on structural modifications .
  • Fluorinated Phenols : Research highlighted that fluorinated phenols often show enhanced interactions with biological targets compared to their non-fluorinated counterparts, suggesting that TBDMSO-2-FP could possess superior efficacy against specific cancer types .

Table 2: Summary of Biological Activities

ActivityFindings
AnticancerSignificant cytotoxicity against MCF-7 cells at low micromolar concentrations
Estrogen Receptor ModulationPotential SERM activity influencing cell growth
ROS GenerationInduction of oxidative stress leading to apoptosis

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